Cas no 921074-63-7 ((2-fluorophenyl)methyl(propan-2-yl)amine)

(2-Fluorophenyl)methyl(propan-2-yl)amine is a fluorinated amine compound featuring a 2-fluorophenyl group attached to a methyl(propan-2-yl)amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the isopropyl group contributes to lipophilicity and steric hindrance. The compound is particularly useful in medicinal chemistry for the development of CNS-active agents and enzyme inhibitors. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in drug discovery and material science applications. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
(2-fluorophenyl)methyl(propan-2-yl)amine structure
921074-63-7 structure
Product Name:(2-fluorophenyl)methyl(propan-2-yl)amine
CAS No:921074-63-7
MF:C10H14FN
MW:167.223266124725
MDL:MFCD08060643
CID:858989
PubChem ID:17156261
Update Time:2025-10-29

(2-fluorophenyl)methyl(propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Fluorophenylmethyl)isopropylamine
    • N-[(2-fluorophenyl)methyl]propan-2-amine
    • C78588
    • MFCD08060643
    • Z86129898
    • EN300-32124
    • AM101604
    • DTXSID30589338
    • AKOS000161092
    • SCHEMBL12312598
    • [(2-fluorophenyl)methyl](propan-2-yl)amine
    • (2-Fluoro-benzyl)-isopropyl-amine
    • 2-Fluoro-N-isopropylbenzylamine
    • 921074-63-7
    • DB-289730
    • (2-fluorophenyl)methyl(propan-2-yl)amine
    • MDL: MFCD08060643
    • Inchi: 1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
    • InChI Key: KECOIFWUUTVTTN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNC(C)C

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.991
  • Boiling Point: 208℃
  • Flash Point: 80℃
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

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(2-fluorophenyl)methyl(propan-2-yl)amine Suppliers

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(CAS:921074-63-7)(2-fluorophenyl)methyl(propan-2-yl)amine
Order Number:A1192019
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:17
Price ($):356.0
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Additional information on (2-fluorophenyl)methyl(propan-2-yl)amine

Chemical Profile of (2-Fluorophenyl)methyl(propan-2-yl)amine and Its Significance in Modern Research

CAS No. 921074-63-7 is a chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, formally known as (2-fluorophenyl)methyl(propan-2-yl)amine, represents a fascinating molecule with a unique structural framework that has opened new avenues for exploration in drug discovery and molecular biology.

The structural composition of this compound includes a fluorophenyl group, which is known for its ability to modulate the pharmacokinetic properties of molecules. The presence of a secondary amine functionality linked to a propyl chain adds another layer of complexity, making it a versatile scaffold for further derivatization and functionalization. This combination of features has made it an attractive candidate for researchers investigating novel therapeutic agents.

In recent years, the role of fluorinated aromatic compounds in medicinal chemistry has been extensively studied due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorophenyl moiety in CAS No. 921074-63-7 is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of the molecule, thereby affecting its interactions with biological receptors. This has led to its incorporation into various drug candidates targeting neurological disorders, cancer, and infectious diseases.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The secondary amine group provides a site for further chemical modifications, allowing researchers to explore a wide range of derivatives with tailored properties. For instance, alkylation or acylation reactions can be employed to introduce additional functional groups, enhancing the compound's bioactivity or selectivity.

The pharmacological profile of CAS No. 921074-63-7 has been the subject of several recent studies. Researchers have been particularly interested in its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers. The combination of the fluorophenyl group and the propylamine moiety suggests that this compound may exhibit inhibitory activity against certain kinases by mimicking natural substrates or by interfering with ATP binding.

Moreover, the compound's structural features make it a promising candidate for developing ligands that interact with G-protein coupled receptors (GPCRs). GPCRs are involved in numerous physiological processes and are targeted by a significant portion of current pharmaceuticals. The ability to design molecules that selectively bind to specific GPCRs could lead to the development of new treatments for conditions such as hypertension, diabetes, and neurological disorders.

The synthesis of CAS No. 921074-63-7 involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of 2-fluorobenzaldehyde, which is then subjected to reductive amination with isobutylamine in the presence of a suitable catalyst. This reaction yields the desired secondary amine derivative, showcasing an efficient route to this valuable intermediate.

In academic research, this compound has been utilized as a building block for more complex structures. For example, researchers have explored its use in constructing heterocyclic compounds by incorporating it into cycles such as pyrroles or indoles. These heterocycles often exhibit enhanced biological activity and have shown promise in preclinical studies.

The impact of fluorine substitution on the pharmacological properties of small molecules cannot be overstated. The electron-withdrawing nature of fluorine can increase metabolic stability by preventing oxidative degradation. Additionally, fluorine atoms can participate in dipole-dipole interactions with biological targets, improving binding affinity and selectivity. These effects make fluorinated compounds like CAS No. 921074-63-7 invaluable tools in drug discovery.

In conclusion, (2-fluorophenyl)methyl(propan-2-yl)amine (CAS No. 921074-63-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a valuable intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the areas of oncology and neurology. As our understanding of molecular interactions deepens, compounds like CAS No. 921074-63-7 will undoubtedly play a crucial role in shaping the future of medicine.

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(CAS:921074-63-7)(2-fluorophenyl)methyl(propan-2-yl)amine
A1192019
Purity:99%
Quantity:5g
Price ($):356.0
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